Vebicorvir
Descripción general
Descripción
Vebicorvir is an investigational core inhibitor that interferes with multiple aspects of Hepatitis B Virus (HBV) replication . It is being developed to treat chronic HBV . The results from the Vebicorvir trial have led to a rethinking of the approach to antiviral drugs .
Synthesis Analysis
Vebicorvir (VBR) is a novel inhibitor of the HBV core protein . It interferes with two additional steps in HBV replication compared to NrtIs . When added to NrtI, VBR led to a significantly deeper reduction in HBV DNA and pregenomic RNA than ETV alone .
Aplicaciones Científicas De Investigación
A study titled "Race to find COVID-19 treatments accelerates" by Kupferschmidt and Cohen (2020) discusses the global effort to find treatments for COVID-19, including a major study by the World Health Organization to compare different treatment strategies (Kupferschmidt & Cohen, 2020).
Another study, "SARS CoV-2: Recent Reports on Antiviral Therapies Based on Lopinavir/Ritonavir, Darunavir/Umifenovir, Hydroxychloroquine, Remdesivir, Favipiravir and Other Drugs for the Treatment of the New Coronavirus," by Costanzo et al. (2020), provides updates on experimental drugs used in treating COVID-19, including lopinavir/ritonavir and remdesivir (Costanzo, De Giglio, & Roviello, 2020).
In "Whither or Wither Microbicides?" Grant et al. (2008) address the challenges in microbicides research for preventing HIV-1 sexual transmission and emphasize the need for new strategies (Grant et al., 2008).
Fauci's "HIV and AIDS: 20 years of science" (2003) reviews the significant scientific achievements in HIV research over the past two decades, including the development of antiretroviral drugs (Fauci, 2003).
The paper "Importance of Prospective Studies in Pregnant and Breastfeeding Women Living With Human Immunodeficiency Virus" by Colbers et al. (2019) discusses the risks associated with the use of antiretroviral drugs during pregnancy (Colbers et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVBJYMZKEREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vebicorvir | |
CAS RN |
2090064-66-5 | |
Record name | Vebicorvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VEBICORVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.